硫氰酸铜(I)

描述

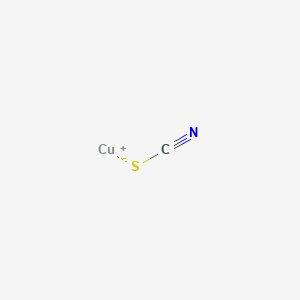

Copper(I) thiocyanate (CuSCN) is a coordination polymer with the formula CuSCN. It is an air-stable, white solid used as a precursor for the preparation of other thiocyanate salts .

Synthesis Analysis

CuSCN forms from the spontaneous decomposition of black copper(II) thiocyanate, releasing thiocyanogen, especially when heated . It is also formed from copper(II) thiocyanate under water, releasing (among others) thiocyanic acid and the highly poisonous hydrogen cyanide . It can be conveniently prepared from relatively dilute solutions of copper(II) in water, such as copper(II) sulphate . To a copper(II) solution, sulphurous acid is added and then a soluble thiocyanate is added (preferably slowly, while stirring ). Copper(I) thiocyanate is precipitated as a white powder .Molecular Structure Analysis

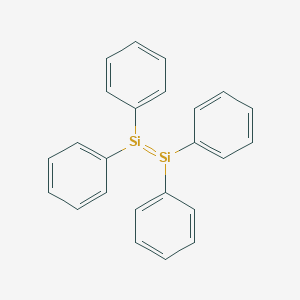

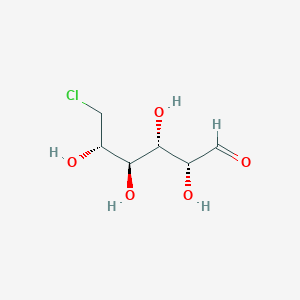

CuSCN is a coordination polymer that features copper(I) in a characteristic tetrahedral coordination geometry. The sulfur end of the SCN- ligand is triply bridging so that the coordination sphere for copper is CuS3N . The crystal structures of 26 CuSCN–L complexes exhibit diverse structures changing from the 3D networks of the parent CuSCN to 2D sheet, 1D ladder, 1D zigzag chain, 1D helical chain, and a 0D monomer as well as intermediate bridged structures .Chemical Reactions Analysis

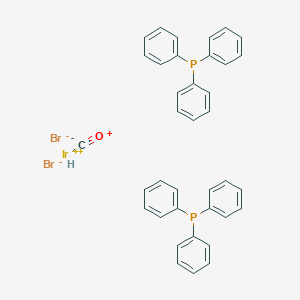

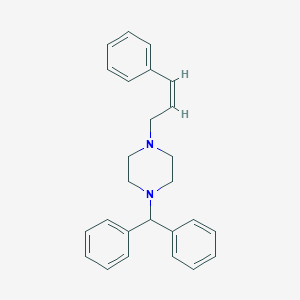

CuSCN has been reported to form complexes with ortho-pyridinyl carbohydrazones containing a thiophene (L1) or a furyl ring (L2) as a mixture of two different crystals for each compound, linkage isomers of C1N, [Cu (NCS) (L 1 )PPh 3] and C1S, [Cu (SCN) (L 1 )PPh 3 ], for L1, whereas monomeric and polymeric structures C2N, [Cu (NCS) (L 2 )PPh 3 ], and C2P, [– (NCS)Cu (L 2 )–] n, for L2 .Physical And Chemical Properties Analysis

CuSCN is a promising semiconductor with high transparency in the visible range, moderate hole mobility, and desirable environmental stability . It is an indirect band gap material (Eg = 3.68 eV) with the valence band edge demonstrated to change from being dominated by Cu-3d at soft X-ray ionization photon energies to Cu-3p at hard X-ray ionization photon energies .科学研究应用

电场感应空穴传输CuSCN 表现出固有的空穴传输特性,具有显着的场效应迁移率。在室温下从溶液中处理的薄膜中探索了这一特性,突出了其在电子应用中的潜力 (Pattanasattayavong 等,2013).

用于 P 型薄膜晶体管CuSCN 已被用于制造 P 型薄膜晶体管。其宽带隙和高透明度使其适用于具有显着空穴迁移率的低压晶体管 (Pattanasattayavong 等,2013).

光学、结构和磁性已经合成了不同氧化态的硫氰酸铜化合物,提供了对其晶体结构和磁性的见解,这对各种技术应用至关重要 (Liu 等,2003).

用于金回收的硫氰酸盐湿法冶金已经研究了使用硫氰酸盐(包括硫氰酸铜)回收金。这些化合物的化学和热力学考虑因素在萃取过程中起着重要作用 (Li 等,2012).

大面积光电/电子器件CuSCN 的特性,例如固有的空穴传输和光学透明性,使其成为用于大面积光电器件(包括光伏电池和有机发光二极管)的有前途的材料 (Wijeyasinghe 和 Anthopoulos,2015).

有机光伏电池已经报道了 CuSCN 的有利特性,例如理想的空穴传输能级,用于有机光伏电池。与传统材料相比,它显着提高了功率转换效率 (Treat 等,2015).

低温处理的薄膜晶体管已经使用离子凝胶电解质开发了高性能 P 型 CuSCN 薄膜晶体管。这些晶体管显示出改进的性能和稳定性,适用于大面积柔性电子产品 (Ji 等,2019).

通过抗溶剂处理改善空穴传输研究了 CuSCN 薄膜中二乙基硫醚的配位及其对空穴迁移率的影响。抗溶剂处理可产生具有更高结晶度和改进的空穴传输特性的薄膜 (Worakajit 等,2020).

发光硫氰酸铜(I) 聚合物已经合成了一种具有独特发光特性的新型硫氰酸桥联硫氰酸铜(I) 聚合物。其结构具有阶梯状聚合配位网络 (Jana 等,2012).

电子特性和电荷传输物理对 CuSCN 电子特性的综合研究,包括其能带结构和缺陷分析,为光电应用中材料和器件性能的提升提供了重要的见解 (Pattanasattayavong 等,2017).

安全和危害

未来方向

CuSCN is a promising semiconductor with an expansive range of applications already demonstrated. Its structure can be easily modified, for example via ligand (L) coordination . It has been gradually utilized as the hole injection layer (HIL) within optoelectronic devices . The 2D structure is identified as a promising platform for designing new CuSCN-based materials as it retains the carrier transport properties while allowing for properties tailoring through ligand coordination .

属性

IUPAC Name |

copper(1+);thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Cu/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZKZMQQDCHTNF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSCN, CCuNS | |

| Record name | copper(I) thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(I)_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprous thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Copper(I) thiocyanate | |

CAS RN |

1111-67-7 | |

| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)

![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)